molecular formula C14H18ClN3S B1473454 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride CAS No. 1955515-79-3

2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride

Cat. No.: B1473454
CAS No.: 1955515-79-3
M. Wt: 295.8 g/mol
InChI Key: BFBLBRZUOVNESK-UHFFFAOYSA-N
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Description

The compound “2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride” is a complex organic molecule. It contains an 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of compounds with an 8-azabicyclo[3.2.1]octane core often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane system consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring . This unique structure can make it a challenging scaffold to acquire .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds with an 8-azabicyclo[3.2.1]octane core can be complex and varied, depending on the specific methodologies used .

Properties

IUPAC Name

2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S.ClH/c1-2-4-13-12(3-1)16-14(17-13)18-11-7-9-5-6-10(8-11)15-9;/h1-4,9-11,15H,5-8H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBLBRZUOVNESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)SC3=NC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride
Reactant of Route 2
2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride
Reactant of Route 3
2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride
Reactant of Route 4
2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride
Reactant of Route 5
2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride
Reactant of Route 6
2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride

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